![molecular formula C12H17F2NO4 B14779322 5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)
5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and drug development. The presence of fluorine atoms and the tert-butoxycarbonyl group adds to its chemical stability and reactivity, making it a valuable compound for various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.
Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluorine atoms at the desired positions.
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine to form the Boc-protected amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the Boc-protected amine group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to interact with its target more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Unique due to its specific fluorination pattern and Boc protection.
(3S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
(3S)-2-(tert-Butoxycarbonyl)-5,6-dichloro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Contains chlorine atoms instead of fluorine, leading to variations in biological activity and stability.
Uniqueness
The uniqueness of (3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[221]heptane-3-carboxylic acid lies in its specific fluorination pattern and the presence of the Boc-protected amine group
Eigenschaften
Molekularformel |
C12H17F2NO4 |
|---|---|
Molekulargewicht |
277.26 g/mol |
IUPAC-Name |
5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H17F2NO4/c1-12(2,3)19-11(18)15-6-4-5(7(13)8(6)14)9(15)10(16)17/h5-9H,4H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
DXHWTTAMJBEMPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


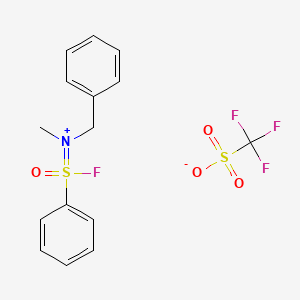
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate](/img/structure/B14779251.png)
![(1R,4aS,7aS)-Methyl 1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14779256.png)
![(3S,4R)-4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B14779258.png)
![Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate](/img/structure/B14779260.png)

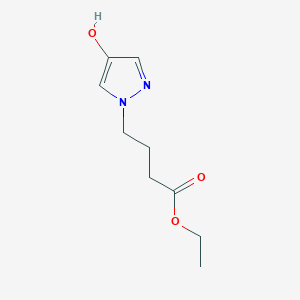
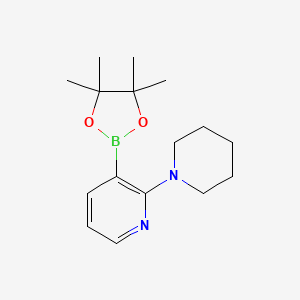
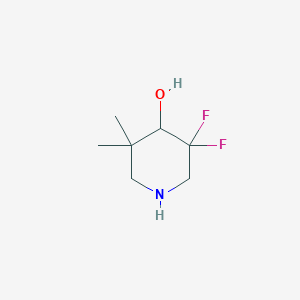
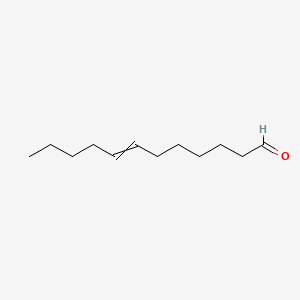



![3-(2,6-Diazaspiro[3.3]Heptan-2-yl)benzo[d]isothiazole](/img/structure/B14779332.png)
